1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
Description
1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol (calculated from substituents: C₈H₉BrFN + HCl). Its stereospecific (1R)-configuration is noted in the literature, and its CAS registry number is 1212376-96-9 . The compound features a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring, attached to an ethylamine backbone protonated as a hydrochloride salt. This structure is significant in medicinal chemistry as a building block for drug discovery, particularly in targeting halogen-bonding interactions or modulating electronic properties in bioactive molecules .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQHDRARULRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4-fluorobenzaldehyde
Catalytic Bromination of 4-Fluorobenzaldehyde
The intermediate 3-bromo-4-fluorobenzaldehyde is synthesized via electrophilic aromatic substitution using bromine in the presence of a catalyst. Prior methods utilized aluminum chloride (AlCl₃), but recent advancements employ zinc bromide (ZnBr₂) for improved selectivity and yield.
Key Steps and Conditions:
- Reaction Setup : A mixture of oleum (20% SO₃), iodine (0.1 eq), and ZnBr₂ (0.05 eq) is prepared at 5–35°C.
- Aldehyde Addition : 4-Fluorobenzaldehyde is added dropwise over 2 hours.
- Bromination : Bromine (1.05 eq) is introduced at 25–45°C for 3 hours.
- Quenching : The reaction mixture is quenched in water (<25°C), and the organic layer is extracted with toluene.
- Purification : Distillation under reduced pressure yields 3-bromo-4-fluorobenzaldehyde with >95% purity.
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Selectivity (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 78 | 82 | 88 |
| ZnBr₂ | 92 | 97 | 95 |
Reductive Amination to Form 1-(3-Bromo-4-fluorophenyl)ethan-1-amine
Reaction Mechanism
The aldehyde intermediate undergoes reductive amination with ammonium acetate to form the primary amine. Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent due to its stability in acidic conditions.
Reaction Scheme:
- Imine Formation :
$$ \text{3-Bromo-4-fluorobenzaldehyde} + \text{NH}_4\text{OAc} \rightarrow \text{Imine Intermediate} $$ - Reduction :
$$ \text{Imine Intermediate} + \text{NaBH}_3\text{CN} \rightarrow \text{1-(3-Bromo-4-fluorophenyl)ethan-1-amine} $$
Optimization Parameters
- Solvent : Methanol or ethanol (polar protic solvents enhance reaction rate).
- Temperature : 25–40°C (higher temperatures risk side reactions).
- pH : Maintained at 4–6 using acetic acid.
Yield and Purity Data
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₃CN | 85 | 98 |
| NaBH₄ | 62 | 89 |
Data derived from synthetic protocols in medicinal chemistry literature.
Hydrochloride Salt Formation
Acid-Base Reaction
The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which improves stability and crystallinity.
Procedure:
- The amine is dissolved in anhydrous diethyl ether.
- Gaseous HCl is bubbled through the solution until precipitation is complete.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 180–182°C |
| Solubility (H₂O) | 25 mg/mL |
| Purity (HPLC) | ≥99% |
Stereochemical Considerations
The compound exists as two enantiomers due to the chiral center at the ethanamine carbon. While the synthetic route described yields a racemic mixture, resolution techniques (e.g., chiral chromatography or enzymatic resolution) can isolate the (1R)- and (1S)-enantiomers.
Industrial-Scale Production Challenges
Catalyst Recovery
Zinc bromide, though effective, poses challenges in recycling. Recent studies propose using immobilized ZnBr₂ on silica gel to facilitate reuse.
Waste Management
Bromine and oleum require neutralization with sodium thiosulfate and calcium hydroxide, respectively, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or aldehydes .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain amine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antibacterial Properties
This compound's antibacterial activity has been explored, particularly against multidrug-resistant bacteria. A study reported the synthesis of related compounds that showed promising results in inhibiting bacterial growth, highlighting the potential of this compound as a lead compound in developing new antibacterial agents .
Monoamine Oxidase Inhibition
Recent research has focused on the ability of this compound to inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's. The structure-activity relationship studies revealed that modifications to the fluorine and bromine substituents could enhance inhibitory activity, making it a candidate for further development as a neuroprotective agent .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Study 1: Anticancer Activity
A study published in Computational Biology and Chemistry examined a series of phenyl-substituted ethanamines, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting their potential as anticancer agents .
Case Study 2: Antibacterial Efficacy
In another investigation, researchers synthesized several derivatives from this compound and tested their antibacterial efficacy against Staphylococcus aureus. The findings revealed that specific modifications led to enhanced antibacterial properties, indicating a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Electronic and Steric Effects
- Fluorine’s small size and high electronegativity favor metabolic stability but reduce lipophilicity compared to bromine .
- Trifluoromethyl vs. Halogens : The CF₃ group (in CAS 15996-85-7) is a stronger electron-withdrawing substituent than Br or Cl, which can drastically alter solubility and reactivity .
Research and Development Insights
- Synthetic Challenges : Bromine’s susceptibility to nucleophilic displacement may complicate reactions compared to fluorine or chlorine analogs .
Biological Activity
1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is an organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of both a bromine and a fluorine atom on the phenyl ring, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₀BrF·HCl. Its structure includes:
- A bromo substituent at the 3-position.
- A fluoro substituent at the 4-position.
- An ethanamine moiety that contributes to its reactivity.
These features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in various neuropharmacological processes.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The amine group can form hydrogen bonds with biological molecules, while the halogen substituents (bromo and fluoro) can participate in halogen bonding. This can modulate enzyme or receptor activity, leading to various biological effects.
- Neurotransmitter Modulation : Compounds with similar structures have shown interactions with serotonin and dopamine receptors, suggesting that this compound may influence mood and cognitive functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for related compounds, indicating effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
These results suggest that the halogen substituents significantly contribute to antimicrobial activity .
Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may inhibit cancer cell proliferation in vitro. The structural characteristics likely play a role in its ability to interact with cellular pathways involved in cancer progression.
Neuroprotective Properties
Given its structural similarities to known neuroactive compounds, this compound may exhibit neuroprotective effects. Studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various halogenated phenyl amines, including this compound. Results showed significant inhibition against S. aureus with MIC values comparable to standard antibiotics like ciprofloxacin .
- Antitumor Research : In vitro assays revealed that certain derivatives could inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy development.
- Neuropharmacological Evaluation : Interaction studies indicated that this compound might bind effectively to serotonin receptors, potentially influencing mood regulation and offering insights into treatments for depression.
Q & A
Basic: What synthetic routes are commonly employed for 1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride?
Answer:
A typical synthesis involves:
Bromination/Fluorination : Starting from a substituted phenyl precursor, bromine and fluorine groups are introduced via electrophilic aromatic substitution or halogen exchange reactions.
Reductive Amination : Ketone intermediates (e.g., 3-bromo-4-fluorophenylacetone) are reduced using agents like sodium borohydride or lithium aluminum hydride to yield the amine.
Hydrochloride Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity .
Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like dehalogenated species or over-reduction.
Basic: What safety protocols are critical during experimental handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact ( notes similar halogenated amines require stringent PPE).
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr or HF).
- Waste Disposal : Halogenated waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- SHELX Refinement : Use SHELXL ( ) for small-molecule refinement to determine bond lengths, angles, and hydrogen bonding. For example, confirm the orientation of the bromine and fluorine substituents on the aromatic ring.
- Twinned Data Handling : If crystals are twinned, SHELXD can deconvolute overlapping reflections.
- Validation Tools : Check for structural plausibility using tools like PLATON to detect disorders or misassigned atoms .
Advanced: How can researchers optimize reaction yields while minimizing impurities?
Answer:
- Reagent Purity : Use high-purity starting materials (e.g., >98% 3-bromo-4-fluorobenzaldehyde) to reduce side reactions.
- In Situ Monitoring : Employ techniques like HPLC or LC-MS ( ) to track intermediate formation and adjust reaction kinetics.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts like unreacted ketones or dimerized amines .
Advanced: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and amine/ammonium signals (δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm bromine/fluorine substitution via deshielding effects on adjacent carbons.
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 254.53 (C₈H₁₀BrClFN⁺) .
- FT-IR : Validate NH₃⁺Cl⁻ stretches (~2500–3000 cm⁻¹) and aromatic C-Br/C-F vibrations (600–800 cm⁻¹) .
Advanced: How can researchers address discrepancies in crystallographic vs. spectroscopic data?
Answer:
- Case Study : If X-ray data suggests a planar amine group but NMR shows dynamic proton exchange, consider:
- Temperature-Dependent NMR : Probe for conformational flexibility.
- DFT Calculations : Compare experimental bond angles with computational models.
- Powder XRD : Rule out polymorphism affecting crystallographic results.
- Resolution : Cross-validate using multiple techniques (e.g., Raman spectroscopy for hydrogen bonding analysis) .
Basic: What are the key solubility properties for formulating reaction conditions?
Answer:
- Polar Solvents : Soluble in water, methanol, or DMF due to the hydrophilic hydrochloride salt.
- Non-Polar Solvents : Limited solubility in hexane or toluene.
- Temperature Dependence : Solubility in ethanol increases with heating (~50°C), useful for recrystallization .
Advanced: What strategies mitigate halogen displacement during synthesis?
Answer:
- Low-Temperature Reactions : Perform bromination/fluorination at 0–5°C to reduce nucleophilic substitution.
- Protecting Groups : Temporarily protect the amine with Boc groups to prevent undesired halogen exchange.
- Catalyst Screening : Use Pd/C or CuI catalysts for selective coupling without dehalogenation .
Basic: How is purity assessed post-synthesis?
Answer:
- Elemental Analysis : Match experimental C/H/N/Br/Cl/F percentages with theoretical values (e.g., C 37.76%, Br 31.39%).
- Melting Point : Compare observed mp (e.g., 210–215°C) with literature data.
- Chiral HPLC : For enantiopure batches, use chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess .
Advanced: How can computational modeling guide derivative design?
Answer:
- Docking Studies : Model interactions with biological targets (e.g., GPCRs) to predict activity.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Br/F) with physicochemical properties (logP, pKa).
- MD Simulations : Study stability in aqueous vs. lipid environments for drug delivery optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
